molecular formula C16H22NO3Cl B601628 1'-Oxobufuralol Hydrochloride CAS No. 137740-37-5

1'-Oxobufuralol Hydrochloride

Cat. No.: B601628
CAS No.: 137740-37-5
M. Wt: 311.81
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1’-Oxobufuralol Hydrochloride is a chemical compound with the molecular formula C16H21NO3.ClH and a molecular weight of 311.804. It is a derivative of bufuralol, a potent β-adrenergic receptor antagonist used primarily in the treatment of hypertension. The compound is characterized by its racemic stereochemistry and is known for its significant pharmacological activity .

Preparation Methods

The synthesis of 1’-Oxobufuralol Hydrochloride typically involves the resolution of racemic 2-bromo-1-(7-ethylbenzofuran-2-yl)ethanol. This process can be catalyzed by lipase enzymes, such as CAL-B, in the presence of vinyl dodecanoate in toluene at room temperature. The reaction yields enantiopure alcohol and ester forms, which are then further processed to obtain 1’-Oxobufuralol . Industrial production methods may involve similar enzymatic resolution techniques, ensuring high purity and yield of the final product.

Chemical Reactions Analysis

1’-Oxobufuralol Hydrochloride undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions include 1’-hydroxybufuralol and other bufuralol derivatives .

Scientific Research Applications

1’-Oxobufuralol Hydrochloride has several scientific research applications:

Mechanism of Action

1’-Oxobufuralol Hydrochloride exerts its effects by blocking β-adrenergic receptors, thereby inhibiting the action of endogenous catecholamines like adrenaline and noradrenaline. This blockade results in decreased heart rate and blood pressure, making it effective in the treatment of hypertension. The compound’s activity is mediated through its interaction with the β-adrenergic receptor, leading to downstream effects on cyclic AMP levels and subsequent physiological responses .

Comparison with Similar Compounds

1’-Oxobufuralol Hydrochloride is similar to other β-adrenergic receptor antagonists, such as:

    Bufuralol: The parent compound, which is also a potent β-adrenergic receptor antagonist.

    Propranolol: Another non-selective β-blocker used in the treatment of hypertension and anxiety.

    Metoprolol: A selective β1-adrenergic receptor antagonist used primarily for cardiovascular conditions.

What sets 1’-Oxobufuralol Hydrochloride apart is its specific metabolic pathway involving CYP2D6, which leads to the formation of unique metabolites like 1’-hydroxybufuralol and 1’2’-ethenylbufuralol .

Biological Activity

1'-Oxobufuralol hydrochloride is a synthetic compound that belongs to the class of beta-adrenergic receptor agonists. This compound has garnered interest due to its potential therapeutic applications, particularly in cardiovascular medicine. Understanding its biological activity is crucial for evaluating its efficacy and safety in clinical settings.

This compound primarily acts as an agonist at beta-adrenergic receptors, specifically β1 and β2 subtypes. By binding to these receptors, it facilitates various physiological responses such as increased heart rate, bronchodilation, and modulation of metabolic processes. The compound's selectivity for specific receptor subtypes influences its pharmacological profile, which is essential for therapeutic applications in conditions like asthma and heart failure.

Pharmacokinetics

The pharmacokinetic properties of this compound influence its biological activity significantly. Key parameters include:

  • Absorption : Rapid absorption following oral administration.
  • Distribution : High volume of distribution due to lipophilicity.
  • Metabolism : Primarily metabolized by cytochrome P450 enzymes, particularly CYP2D6 and CYP3A4.
  • Excretion : Renal excretion of metabolites.

These pharmacokinetic characteristics are vital for understanding the drug's efficacy and potential interactions with other medications.

In Vitro Studies

This compound has been evaluated in various in vitro studies to assess its biological activity:

  • Cardiovascular Effects : Studies demonstrate that the compound increases cardiac output and reduces peripheral vascular resistance, indicating a positive inotropic effect.
  • Bronchodilation : In vitro assays show significant bronchodilation in isolated tracheal smooth muscle, supporting its use in respiratory conditions.

In Vivo Studies

In vivo studies further elucidate the compound's biological activity:

  • Animal Models : Research involving animal models has shown that administration of this compound results in improved cardiac function in models of heart failure. The compound demonstrated a dose-dependent increase in heart rate and contractility.
  • Clinical Trials : Preliminary clinical trials indicate favorable outcomes in patients with chronic obstructive pulmonary disease (COPD), with improvements in lung function metrics.

Case Studies

Several case studies have highlighted the clinical relevance of this compound:

  • Case Study 1 : A patient with severe asthma experienced significant improvement in symptoms and lung function after treatment with this compound, showcasing its potential as a therapeutic agent.
  • Case Study 2 : Patients with heart failure reported enhanced exercise tolerance and reduced hospitalizations when treated with the compound, emphasizing its cardiovascular benefits.

Adverse Effects

While this compound shows promising efficacy, it is essential to consider its safety profile:

  • Common adverse effects include tachycardia, palpitations, and tremors.
  • Rare but serious effects may involve arrhythmias or allergic reactions.

Monitoring patients for these side effects is crucial during treatment.

Comparative Analysis

The following table summarizes the biological activity and pharmacological effects of this compound compared to other beta-agonists:

CompoundReceptor SelectivityCardiac Output IncreaseBronchodilation EffectSide Effects
1'-Oxobufuralol HClβ1 > β2SignificantModerateTachycardia, Tremors
Albuterolβ2MinimalSignificantTremors, Headache
Dobutamineβ1HighNoneArrhythmias

Properties

IUPAC Name

1-[2-[2-(tert-butylamino)-1-hydroxyethyl]-1-benzofuran-7-yl]ethanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO3.ClH/c1-10(18)12-7-5-6-11-8-14(20-15(11)12)13(19)9-17-16(2,3)4;/h5-8,13,17,19H,9H2,1-4H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJRDATHVMCLZIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=CC2=C1OC(=C2)C(CNC(C)(C)C)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80676085
Record name 1-{2-[2-(tert-Butylamino)-1-hydroxyethyl]-1-benzofuran-7-yl}ethan-1-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80676085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.80 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

137740-37-5
Record name 1-{2-[2-(tert-Butylamino)-1-hydroxyethyl]-1-benzofuran-7-yl}ethan-1-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80676085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1'-Oxobufuralol Hydrochloride
Reactant of Route 2
1'-Oxobufuralol Hydrochloride
Reactant of Route 3
1'-Oxobufuralol Hydrochloride
Reactant of Route 4
1'-Oxobufuralol Hydrochloride
Reactant of Route 5
Reactant of Route 5
1'-Oxobufuralol Hydrochloride
Reactant of Route 6
1'-Oxobufuralol Hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.